molecular formula C9H11NO3 B1274530 4-(2-Aminoethoxy)benzoic acid CAS No. 52660-66-9

4-(2-Aminoethoxy)benzoic acid

Cat. No. B1274530
CAS RN: 52660-66-9
M. Wt: 181.19 g/mol
InChI Key: XODDQKUDQGKJEV-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)benzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various benzoic acid derivatives, which can provide insight into the chemical behavior and properties that might be expected from 4-(2-Aminoethoxy)benzoic acid. These derivatives include azo-benzoic acids, co-crystals with hydroxyl benzoic acids, methoxy benzoic acids, and complex compounds with amino benzoic acids .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multiple steps, including nitrification, diazotization, methylation, oxidation, and selective reduction. For example, the synthesis of 2-amino-4-methoxy benzoic acid from toluidine follows such a route, resulting in a white powder with a yield of 61% . Similarly, complex compounds of 4-[(3,4-dimethoxybenzyl)amino] benzoic acid with rare-earth metal ions have been synthesized, indicating the versatility of benzoic acid derivatives in forming complexes .

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are characterized using various spectroscopic techniques such as NMR, UV-VIS, IR, and sometimes X-ray crystallography. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods like density functional theory .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids . The extent of these equilibria can be influenced by the solvent composition and pH of the medium. Additionally, the formation of co-crystals with other compounds, such as hydroxyl benzoic acids, demonstrates the ability of benzoic acid derivatives to engage in intermolecular interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points and solubility, can be determined through experimental methods. For example, the synthesized 2-amino-4-methoxy benzoic acid has a melting point range of 176-178°C . The chemical properties, including reactivity and stability, can be inferred from thermal analysis and spectroscopic data. The thermal stability of complex compounds of amino benzoic acid with rare-earth metal ions ranges from 100°C to 150°C . The solubility of these compounds can be enhanced through the formation of co-crystals, as shown in the study of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol co-crystals .

Scientific Research Applications

Polyaniline Doping

4-(2-Aminoethoxy)benzoic acid, as a substituted benzoic acid, finds application in the doping of polyaniline, a conductive polymer. Benzoic acid derivatives are used to enhance the electrical conductivity of polyaniline, making it suitable for advanced technological applications (Amarnath & Palaniappan, 2005).

Luminescent Properties in Lanthanide Coordination Compounds

Substituted benzoic acids, including derivatives similar to 4-(2-Aminoethoxy)benzoic acid, are utilized in synthesizing lanthanide coordination compounds. These compounds, especially when containing electron-releasing or electron-withdrawing groups, demonstrate varying photoluminescent properties, crucial for applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Building Blocks for Pseudopeptide Synthesis

Derivatives of benzoic acid, akin to 4-(2-Aminoethoxy)benzoic acid, are synthesized as novel amino acids for use in peptidomimetics and combinatorial chemistry. These compounds serve as versatile building blocks in the synthesis of complex molecular structures, beneficial in drug development and biochemical research (Pascal, Sola, Labéguère, & Jouin, 2000).

Fluorescence Probes for Reactive Oxygen Species Detection

Benzoic acid derivatives, closely related to 4-(2-Aminoethoxy)benzoic acid, have been developed as novel fluorescence probes. These compounds are designed to detect reactive oxygen species (ROS), crucial in various biological and chemical applications. Their ability to differentiate specific ROS types makes them valuable tools in medical diagnostics and biological research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

While specific safety data for 4-(2-Aminoethoxy)benzoic acid is not available, it’s important to handle all chemicals with care. For example, benzoic acid can cause skin irritation, serious eye damage, and organ damage through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

4-(2-aminoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDQKUDQGKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hammami - 2012 - core.ac.uk
Development of new inhibitors for the type II transmembrane serine protease matriptase Page 1 Development of new inhibitors for the type II transmembrane serine protease matriptase …
Number of citations: 2 core.ac.uk

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